Chlorure de 4-fluorobenzyl

Vue d'ensemble

Description

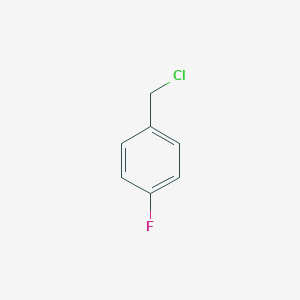

4-Fluorobenzyl chloride is a clear colorless to slightly yellow liquid . It is a chemical intermediate used in the synthesis of various pharmaceutical and agricultural goods .

Molecular Structure Analysis

The molecular formula of 4-Fluorobenzyl chloride is FC6H4CH2Cl . Its molecular weight is 144.57 .Physical And Chemical Properties Analysis

4-Fluorobenzyl chloride has a refractive index of 1.513 (lit.) . It boils at 82 °C/26 mmHg (lit.) and has a density of 1.207 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique

Synthèse Organique

Chlorure de 4-fluorobenzyl: est un élément de construction précieux en synthèse organique. Il est utilisé pour introduire le groupement 4-fluorobenzyl dans les molécules cibles, ce qui peut modifier considérablement les propriétés chimiques et physiques de ces composés. Par exemple, il peut être utilisé pour synthétiser des amines et des alcools protégés par le 4-fluorobenzyl, qui sont des intermédiaires importants dans la production de produits pharmaceutiques et de produits agrochimiques .

Chimie Médicinale

En chimie médicinale, This compound est utilisé pour créer des dérivés de composés médicinaux. La présence de l'atome de fluor peut améliorer l'activité biologique de ces composés en raison de son électronégativité et de sa petite taille, ce qui permet une meilleure pénétration à travers les membranes cellulaires. Ce réactif est souvent utilisé dans le développement de nouveaux médicaments avec une efficacité et des propriétés pharmacocinétiques améliorées .

Science des Matériaux

Ce composé trouve des applications dans la science des matériaux, en particulier dans la modification des polymères et des surfaces. En attachant le groupe 4-fluorobenzyl aux polymères, les chercheurs peuvent améliorer la résistance du matériau aux solvants et aux produits chimiques, ainsi que sa stabilité thermique. Ceci est crucial pour le développement de matériaux de pointe pour des applications industrielles .

Chimie Analytique

This compound: peut être utilisé comme agent de dérivatisation en chimie analytique. Il réagit avec divers groupes fonctionnels, permettant la détection et la quantification de composés qui sont autrement difficiles à analyser. Ceci est particulièrement utile en chromatographie en phase gazeuse et en spectrométrie de masse, où la dérivatisation peut conduire à une meilleure séparation et identification des analytes .

Chimie Agricole

Dans le domaine de la chimie agricole, This compound est utilisé pour synthétiser des composés qui peuvent agir comme pesticides ou herbicides. L'introduction du groupe fluorobenzyl peut donner des produits ayant une activité accrue contre les ravageurs et les mauvaises herbes, contribuant à des stratégies de protection des cultures plus efficaces .

Blocs de Construction Fluorés

En tant que bloc de construction fluoré, This compound est essentiel pour la synthèse de composés fluorés plus complexes. Ces composés ont une large gamme d'applications, notamment dans le développement de fluides frigorigènes, d'anesthésiques et de cristaux liquides. Les propriétés uniques des composés fluorés les rendent très précieux dans divers domaines technologiques et industriels .

Synthèse Peptidique

En synthèse peptidique, This compound peut être utilisé pour protéger le groupe amino pendant les réactions de couplage. Cette protection est nécessaire pour empêcher les réactions secondaires indésirables et pour garantir la séquence correcte des acides aminés dans le produit peptidique final .

Spectroscopie de Résonance Magnétique Nucléaire (RMN)

Le composé est également utilisé en spectroscopie RMN comme étalon pour la RMN du fluor-19. En raison de son seul atome de fluor, This compound fournit un pic net et distinct, qui est utile pour l'étalonnage et la comparaison dans les études de RMN du fluor .

Safety and Hazards

4-Fluorobenzyl chloride is classified as a dangerous substance. It is combustible and causes severe skin burns and eye damage . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing it in a cool, well-ventilated place .

Mécanisme D'action

Target of Action

4-Fluorobenzyl chloride is a derivative of benzyl chloride . It is an important intermediate in industrial production, used in the synthesis of various pharmaceutical and agricultural products . .

Mode of Action

It is known that benzyl chloride derivatives, such as 4-fluorobenzyl chloride, are often used in organic synthesis reactions, including friedel-crafts acylation .

Biochemical Pathways

As a chemical intermediate, it is likely involved in various synthesis reactions that lead to the formation of different compounds in pharmaceutical and agricultural industries .

Action Environment

The action, efficacy, and stability of 4-Fluorobenzyl chloride can be influenced by various environmental factors. For instance, it should be stored in a dry, cool, and well-ventilated place, away from heat, sparks, and flame . It is also important to handle it with appropriate safety measures due to its corrosive nature .

Analyse Biochimique

Biochemical Properties

It is known that it can participate in various chemical reactions, such as Friedel-Crafts acylation

Cellular Effects

It is known to cause harm if swallowed and can cause severe skin burns and eye damage . It is also corrosive to metals

Molecular Mechanism

It is known to participate in Friedel-Crafts acylation reactions

Temporal Effects in Laboratory Settings

It is known to be a liquid at room temperature with a boiling point of 82 °C/26 mmHg

Dosage Effects in Animal Models

It is known to be harmful if swallowed and can cause severe skin burns and eye damage

Propriétés

IUPAC Name |

1-(chloromethyl)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXWCDITFDNEBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059850 | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.99 [mmHg] | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

352-11-4 | |

| Record name | 4-Fluorobenzyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=352-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25084 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-(chloromethyl)-4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-chloro-4-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the common applications of 4-Fluorobenzyl chloride in organic synthesis?

A1: 4-Fluorobenzyl chloride serves as a versatile building block in organic synthesis. It's commonly employed in reactions like Friedel-Crafts benzylation and alkylation. For example, researchers used it to synthesize 5-(4-Fluorobenzyl)-2-furyl methyl ketone, a key intermediate in the production of the HIV-integrase inhibitor S-1360 []. Another study employed 4-Fluorobenzyl chloride to synthesize various fluorine-containing N-benzyl substituted piperidine and pyrrolidine derivatives, which were then evaluated for their antibacterial properties [].

Q2: How is 4-Fluorobenzyl chloride utilized in analytical chemistry?

A2: The reactive nature of 4-Fluorobenzyl chloride makes it valuable for derivatizing analytical targets. One study highlighted its application in determining functional groups, specifically carboxyl groups, in oxidized lignin samples using 19F NMR spectroscopy []. This derivatization strategy allows for enhanced detection and quantification of these functional groups.

Q3: What challenges are associated with the inherent reactivity of 4-Fluorobenzyl chloride, and how are they addressed?

A3: 4-Fluorobenzyl chloride's reactivity, while beneficial for synthesis, poses challenges for its bioanalysis due to its instability in biological matrices like human plasma []. To overcome this, researchers developed a method using 4-dimethylaminopyridine (DMAP) to convert 4-Fluorobenzyl chloride into a stable quaternary amine salt derivative. This derivative shows excellent sensitivity in electrospray mass spectrometry, facilitating accurate quantification [].

Q4: Can you provide details on the synthesis of pharmaceutical compounds like Sulindac using 4-Fluorobenzyl chloride as a starting material?

A4: 4-Fluorobenzyl chloride serves as a crucial starting material in the multi-step synthesis of Sulindac, a non-steroidal anti-inflammatory drug []. The synthesis involves a series of reactions, including condensation with diethyl methyl malonate, hydrolysis, decarboxylation, acyl chlorination, and intermolecular Friedel-Crafts reaction, ultimately yielding Sulindac [].

Q5: Are there studies exploring the Structure-Activity Relationship (SAR) of compounds synthesized using 4-Fluorobenzyl chloride?

A5: Yes, researchers investigating novel 1,2,4-4H-triazoles with potential antiviral activity utilized 4-Fluorobenzyl chloride in their synthesis []. They explored the impact of different substituents, including 4-Fluorobenzyl chloride, on the compounds' antiviral activity and antioxidant potential, demonstrating the importance of SAR studies in drug discovery [].

Q6: How is 4-Fluorobenzyl chloride incorporated into the synthesis of pyrimidine derivatives, and what are the potential applications of these derivatives?

A6: Researchers synthesized novel 2,4,5- and 2,4,6-substituted pyrimidines, analogs of the antitumor compound Bayer DG 428, using 4-Fluorobenzyl chloride as an alkylating agent []. This alkylation step is crucial for introducing the desired structural modifications into the pyrimidine core, potentially leading to compounds with enhanced antitumor activity [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B32516.png)

![[(3-Bromo-7-cyano-2-naphthalenyl)-difluoromethyl]phosphonic acid](/img/structure/B32549.png)

![5,6,7,8-Tetrahydronaphtho[2,3-d][1,3]dioxol-6-amine](/img/structure/B32559.png)